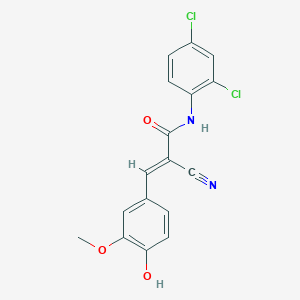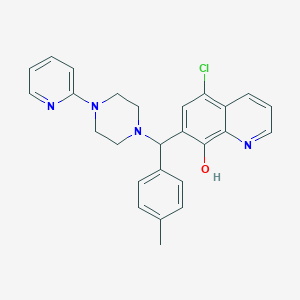![molecular formula C10H13N5S2 B362512 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol CAS No. 637321-25-6](/img/structure/B362512.png)
5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H13N5S2 and its molecular weight is 267.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown innovative synthesis methods and explored the chemical properties of compounds structurally related to 3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione. For instance, novel synthesis techniques have led to the creation of 1,2,4-triazolo[4,3-a]pyrimidinium betaines and triazolopyrimidinium chlorides through the treatment of specific hydrazines with phosgene, further transforming them into various derivatives through chemical reactions with ammonia and carbon disulfide (Marley et al., 1988). These methods emphasize the flexibility in synthesizing related compounds and their potential in forming structurally diverse derivatives.
Pharmacological and Biological Applications
Certain derivatives of 3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione have been studied for their pharmacological properties. For example, a study on cyclization of specific thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives revealed insights into their pharmacological potential. This research not only highlighted the synthetic routes but also examined their effects on the central nervous system (CNS) in mice, hinting at the broad application spectrum of these compounds in pharmacology and toxicology (Maliszewska-Guz et al., 2005).
Antimicrobial Activity
The antimicrobial properties of derivatives related to 3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione have been a focus of several studies. For example, research into new thiosemicarbazide and 1,2,4-triazole derivatives derived from 4-phenyl-4H-1,2,4-triazole-3-thione has shown promising antimicrobial activities. These compounds were synthesized and subjected to screenings against various microbial strains, demonstrating the potential of these derivatives in developing new antimicrobial agents (Popiołek et al., 2011).
Molecular Structure and X-Ray Crystallography
The molecular structure of compounds related to 3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione has been elucidated through X-ray crystallography. This has provided valuable insights into their chemical behavior and interactions. For example, the structure of 4-amino-3-butyl-1,2,4-triazole-5-thione was determined, revealing hydrogen-bonded dimers and columns linked through N-H...N hydrogen bonds, illustrating the importance of structural studies in understanding compound properties (Belcher & Squattrito, 2006).
Properties
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S2/c1-6-4-7(2)12-9(11-6)17-5-8-13-14-10(16)15(8)3/h4H,5H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBYYOULDRUOEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NNC(=S)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362434.png)




![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-{3-nitrophenyl}ethanone](/img/structure/B362454.png)
![Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362456.png)

![7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362467.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)

![1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one](/img/structure/B362488.png)
![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)
